molecular formula C10H11F3O3S B1459377 (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol CAS No. 1707634-48-7

(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol

Cat. No. B1459377
M. Wt: 268.25 g/mol
InChI Key: ACZWPAQJBHAWFE-UHFFFAOYSA-N
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Description

(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol , also known by its chemical formula C<sub>10</sub>H<sub>10</sub>BrF<sub>3</sub>O<sub>2</sub>S , is a synthetic compound. It falls within the category of organic molecules and exhibits intriguing properties due to its unique structural features.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, sulfonylation, and trifluoromethylation. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the reaction conditions, reagents, and catalysts play a crucial role in achieving successful synthesis.



Molecular Structure Analysis

The molecular structure of (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol consists of a benzene ring substituted with an ethanesulfonyl group, a trifluoromethyl group, and a hydroxyl group. The bromine atom is attached to the benzene ring. The arrangement of these functional groups influences the compound’s reactivity and biological activity.



Chemical Reactions Analysis


  • Bromination : The bromine atom can undergo substitution reactions, leading to the formation of various derivatives.

  • Sulfonylation : The ethanesulfonyl group participates in electrophilic aromatic substitution reactions, allowing for further functionalization.

  • Trifluoromethylation : The trifluoromethyl group enhances lipophilicity and influences interactions with biological targets.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 12 degrees Celsius.

  • Solubility : Moderately soluble in organic solvents.

  • Stability : Stable under ambient conditions but sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited data available; exercise caution during handling.

  • Hazardous Reactions : Avoid contact with strong oxidizing agents.

  • Personal Protective Equipment : Wear appropriate gloves, goggles, and lab attire.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Activity : Investigate potential pharmacological applications (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

  • Derivatives : Explore novel derivatives with improved properties.

  • Structural Modifications : Fine-tune the compound’s structure for enhanced selectivity and efficacy.


properties

IUPAC Name

[4-ethylsulfonyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZWPAQJBHAWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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